molecular formula C11H12INO4S B5179617 2-(4-hydroxy-3-iodo-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

2-(4-hydroxy-3-iodo-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B5179617
M. Wt: 381.19 g/mol
InChI Key: ROUMZZOUHLDDPJ-UHFFFAOYSA-N
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Description

2-(4-hydroxy-3-iodo-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a phenolic hydroxyl group, an iodine atom, and a methoxy group

Preparation Methods

The synthesis of 2-(4-hydroxy-3-iodo-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with thiazolidine-4-carboxylic acid under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

2-(4-hydroxy-3-iodo-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed

Properties

IUPAC Name

2-(4-hydroxy-3-iodo-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO4S/c1-17-8-3-5(2-6(12)9(8)14)10-13-7(4-18-10)11(15)16/h2-3,7,10,13-14H,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUMZZOUHLDDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2NC(CS2)C(=O)O)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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